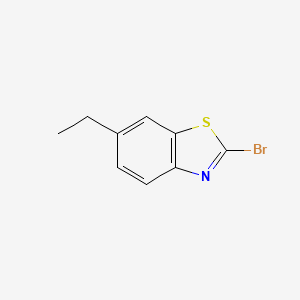

2-Bromo-6-ethylbenzothiazole

Description

The Benzothiazole (B30560) Scaffold: Foundational Significance in Heterocyclic Chemistry and Biomedical Science

The benzothiazole moiety, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent heterocyclic scaffold. This structural motif is not only prevalent in a variety of natural products, such as firefly luciferin, but also serves as a key building block in the synthesis of a wide array of compounds with diverse applications. jchemrev.com In the biomedical field, benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. jchemrev.com

The versatility of the benzothiazole ring system stems from its unique electronic properties and the ability to undergo various chemical modifications at several positions, allowing for the fine-tuning of its physicochemical and biological characteristics. jchemrev.com This has made it a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

Rationale for Focused Investigation of 2-Bromo-6-ethylbenzothiazole and its Halogenated/Alkylated Congeners

The specific substitution pattern of 2-Bromo-6-ethylbenzothiazole makes it a compound of particular interest for several reasons. The bromine atom at the 2-position of the benzothiazole ring is a key functional group that can be readily displaced or used in cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. The presence of a halogen at this position provides a reactive handle for introducing a wide range of substituents, thereby enabling the generation of diverse chemical libraries for biological screening.

Furthermore, the ethyl group at the 6-position of the benzene ring can significantly influence the molecule's lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic properties. Alkyl groups in this position can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets of biological targets. The combination of a reactive bromo group and a lipophilic ethyl group on the benzothiazole scaffold presents a promising strategy for the development of novel therapeutic agents and functional materials.

Aims and Research Trajectories for Elucidating the Academic Profile of 2-Bromo-6-ethylbenzothiazole

The primary aim of investigating 2-Bromo-6-ethylbenzothiazole is to explore its potential as a versatile building block in organic synthesis and medicinal chemistry. Key research trajectories include:

Development of efficient and scalable synthetic routes to 2-Bromo-6-ethylbenzothiazole and its derivatives.

Exploration of its reactivity , particularly in cross-coupling reactions, to generate a diverse range of substituted benzothiazoles.

Synthesis and biological evaluation of novel compounds derived from 2-Bromo-6-ethylbenzothiazole for various therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.

Investigation of its physicochemical properties , such as its photophysical and electronic characteristics, for potential applications in materials science.

By systematically studying the synthesis, reactivity, and potential applications of 2-Bromo-6-ethylbenzothiazole, the scientific community can unlock the full potential of this and related halogenated and alkylated benzothiazole congeners.

Data on 2-Bromo-6-ethylbenzothiazole and Related Compounds

Below are interactive data tables summarizing key information about 2-Bromo-6-ethylbenzothiazole and its structural relatives.

Table 1: Chemical Properties of 2-Bromo-6-ethylbenzothiazole

| Property | Value |

|---|---|

| CAS Number | 412923-50-3 |

| Molecular Formula | C9H8BrNS |

| Molecular Weight | 242.14 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Table 2: Comparison of Related Benzothiazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features and Applications |

|---|---|---|---|

| 2-Bromobenzothiazole (B1268465) | 2516-40-7 | C7H4BrNS | A key intermediate for the synthesis of various benzothiazole derivatives. sigmaaldrich.com |

| 2-Bromo-6-methylbenzothiazole | 3622-19-3 | C8H6BrNS | Used in the synthesis of compounds with potential biological activity. sigmaaldrich.comuni.lunih.gov |

| 2-Bromo-6-methoxybenzothiazole | 2941-58-4 | C8H6BrNOS | An intermediate in the synthesis of fluorescent probes and other functional molecules. whsysbio.net |

| 2,6-Dibromobenzothiazole | Not available | C7H3Br2NS | Investigated for its potential in the development of novel materials and pharmaceuticals. google.comgoogle.com |

Properties

IUPAC Name |

2-bromo-6-ethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDYVENITBIJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309017 |

Source

|

| Record name | 2-Bromo-6-ethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-50-3 |

Source

|

| Record name | 2-Bromo-6-ethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412923-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-ethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Bromo 6 Ethylbenzothiazole

Strategic Retrosynthetic Disconnections and Synthetic Planning for 2-Bromo-6-ethylbenzothiazole

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.orgscitepress.org For 2-bromo-6-ethylbenzothiazole, the primary disconnections focus on the formation of the benzothiazole (B30560) core and the introduction of the bromine atom at the C-2 position.

A logical retrosynthetic approach would first disconnect the C-Br bond at the 2-position, leading to the precursor 6-ethylbenzothiazole. This simplifies the target to the synthesis of the substituted benzothiazole ring. Further disconnection of the benzothiazole core itself typically involves breaking the C-S and C-N bonds. This leads to two main synthetic strategies. The first and most common approach involves the condensation of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile. chemrxiv.orgsorbonne-universite.fr In this case, 4-ethyl-2-aminothiophenol would be a key intermediate. The second general strategy involves the intramolecular cyclization of an N-substituted arylthioamide. chemrxiv.orgindexcopernicus.com

Established and Emerging Approaches for Benzothiazole Ring Annulation.chemrxiv.orgsorbonne-universite.frindexcopernicus.com

The formation of the benzothiazole nucleus is a cornerstone of this synthesis, with several established and innovative methods available.

Cyclocondensation Reactions Utilizing Ortho-Aminothiophenols.chemrxiv.orgindexcopernicus.com

The most prevalent method for constructing the benzothiazole ring system is the condensation reaction of an ortho-aminothiophenol with a variety of reagents that can provide the C-2 carbon. chemrxiv.orgsorbonne-universite.fr These can include carboxylic acids, aldehydes, nitriles, or their derivatives. chemrxiv.orgsorbonne-universite.fr For the synthesis of a 2-unsubstituted benzothiazole, formic acid or its equivalent is often used. The reaction typically proceeds via the formation of an intermediate N-formyl-2-aminothiophenol, which then undergoes acid-catalyzed cyclization and dehydration to yield the benzothiazole ring.

A variety of catalysts can be employed to facilitate this cyclocondensation, including protic acids like benzoic acid. For instance, the reaction of o-aminothiophenol with 3,5-diheptanone in the presence of benzoic acid at elevated temperatures has been shown to produce 2-ethyl-1,3-benzothiazole (B42386) with high efficiency.

Intramolecular Cyclization Pathways of N-Substituted Arylthioamides.chemrxiv.orgindexcopernicus.com

An alternative and powerful strategy for benzothiazole synthesis is the intramolecular cyclization of N-substituted arylthioamides. chemrxiv.orgindexcopernicus.com This approach involves the formation of a C-S bond between the sulfur of the thioamide and the ortho-position of the aryl ring. These reactions are often mediated by transition metals like copper or palladium, which catalyze the cross-coupling process. indexcopernicus.com For example, N-(2-chlorophenyl)benzothioamides can undergo intramolecular C-S bond formation using a copper(II)-BINAM complex as a catalyst to yield 2-substituted benzothiazoles. indexcopernicus.com Base-promoted, transition-metal-free cyclizations of N-(2-halophenyl)thioamides have also been developed, offering a more economical and environmentally friendly option. mdpi.com

Green Chemistry-Inspired One-Pot Synthesis Protocols for Benzothiazole Nuclei.chemrxiv.orgindexcopernicus.com

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles have been applied to the synthesis of benzothiazoles, leading to the development of one-pot protocols that minimize waste and energy consumption. nih.govasianpubs.org These methods often involve the use of environmentally benign solvents, recyclable catalysts, and milder reaction conditions. jetir.orgbiolmolchem.com

One-pot syntheses often combine the formation of the necessary precursors and the subsequent cyclization in a single reaction vessel. For example, 2-substituted benzothiazoles can be prepared in a one-pot reaction by condensing 2-aminothiophenol with various aromatic aldehydes using ammonium (B1175870) chloride as a catalyst in ethanol. jetir.org This method is noted for its mild conditions, short reaction times, and high yields. jetir.org Another green approach utilizes a magnetic nanocatalyst, Fe3O4@Pyl-Cu, for the condensation of 2-aminothiophenol with aromatic aldehydes in ethanol, allowing for easy catalyst recovery and reuse. biolmolchem.com

Regioselective Bromination Techniques for Benzothiazole Ring Systems.mdpi.com

Once the 6-ethylbenzothiazole core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-2 position.

Directed Bromination at the C-2 Position of the Benzothiazole Core.mdpi.com

Direct bromination of the benzothiazole ring can be challenging due to the potential for substitution on the benzene (B151609) ring, especially with an activating ethyl group at the C-6 position. However, the C-2 position of the benzothiazole ring is susceptible to electrophilic attack under certain conditions. More commonly, the C-2 position is functionalized through other means.

A common strategy involves the synthesis of a 2-aminobenzothiazole (B30445) derivative, which can then be converted to the 2-bromo derivative via a Sandmeyer-type reaction. For instance, 6-ethyl-2-aminobenzothiazole can be prepared and then diazotized, followed by treatment with a bromide source like cuprous bromide.

An alternative approach involves the use of a pre-functionalized building block. For example, starting with a 2-halopyridine derivative, a sequence of amination reactions can be used to construct the desired scaffold. georgiasouthern.edugeorgiasouthern.edu While this example is for a pyridine (B92270) system, similar strategies can be envisioned for benzothiazoles where a 2-halo-6-ethylbenzothiazole is used as a key intermediate.

A patent describes a method for preparing 2-aminobenzothiazoles by reacting a p-substituted aniline (B41778) with a thiocyanate (B1210189) in the presence of bromine. google.com This suggests a potential route to 6-ethyl-2-aminobenzothiazole, which could then be converted to the target compound. Another patent details the reaction of N-ethylaniline with thiocyanate and then bromine to form an N-ethyl-2-iminobenzothiazole hydrobromide, which is a precursor to other derivatives. google.com

The following table summarizes some of the key synthetic strategies discussed:

| Synthetic Step | Methodology | Key Reagents/Catalysts | Advantages | Reference(s) |

| Benzothiazole Ring Formation | Cyclocondensation | 4-ethyl-2-aminothiophenol, formic acid/derivatives | Well-established, versatile | chemrxiv.orgsorbonne-universite.fr |

| Intramolecular Cyclization | N-(2-halo-4-ethylphenyl)thioamide, Cu or Pd catalyst | Good for specific substitutions | indexcopernicus.com | |

| Green One-Pot Synthesis | 2-aminothiophenol, aldehydes, green catalysts | Environmentally friendly, efficient | nih.govasianpubs.orgjetir.orgbiolmolchem.com | |

| C-2 Bromination | From 2-aminobenzothiazole | 6-ethyl-2-aminobenzothiazole, NaNO₂, CuBr | Established Sandmeyer reaction | |

| Using Pre-functionalized Building Blocks | 2-halo-6-ethylbenzothiazole | Direct introduction of bromine | georgiasouthern.edugeorgiasouthern.edu |

Utilization of Brominating Agents and Optimization of Reaction Conditions

The synthesis of 2-bromo-6-ethylbenzothiazole typically proceeds via the electrophilic bromination of a 6-ethylbenzothiazole precursor. The C2 position of the benzothiazole ring is electronically activated and thus susceptible to electrophilic attack. The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity, minimizing the formation of byproducts.

Commonly employed brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). evitachem.comresearchgate.net The reactivity of the substrate and the desired outcome dictate the optimal conditions. For instance, the bromination of activated aromatic systems can often be achieved under mild conditions. Research on related benzothiazole structures shows that N-bromosuccinimide is an effective reagent. In one study, bromination was successfully carried out using NBS in 1,2-dimethoxyethane (B42094) (DME) at room temperature over several hours, resulting in a high yield of the 2-bromo product. researchgate.net

For less reactive or deactivated aromatic substrates, more forceful conditions may be necessary. This can involve the use of strong acids as solvents or catalysts to enhance the electrophilicity of the brominating agent. organic-chemistry.orgutm.my For example, trifluoroacetic acid or concentrated sulfuric acid can be used as the solvent to facilitate the bromination of deactivated aromatics with NBS. organic-chemistry.orgutm.my The use of Br₂ in conjunction with hydrobromic acid (HBr) at elevated temperatures represents a conventional and potent method for brominating stable aromatic rings within the benzothiadiazole series. utm.my

Optimization of the reaction involves careful control of stoichiometry, temperature, and reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to maximize the yield of the desired 2-bromo-6-ethylbenzothiazole and prevent over-bromination or other side reactions.

Table 1: Examples of Bromination Conditions for Benzothiazole and Related Aromatics

| Starting Material | Brominating Agent | Solvent/Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| A biaryl amine | NBS (2.1 equiv) | 1,2-DME | Room Temp | 96 | researchgate.net |

| 6-Nitrobenzothiazole | NBS | Not specified | Not specified | Not specified | evitachem.com |

| Isoquinoline | NBS | conc. H₂SO₄ | < 30 °C | Not specified | utm.my |

| 2,1,3-Benzothiadiazole | Br₂ | 47% HBr | 126-130 °C | Not specified | utm.my |

Methodologies for the Introduction and Derivatization of Ethyl Substituents

While the most direct synthesis of 6-ethylbenzothiazole involves constructing the thiazole (B1198619) ring from a pre-functionalized aniline, such as 4-ethylaniline, modern synthetic methods offer pathways for the direct C-H alkylation of the benzothiazole core. organic-chemistry.org These advanced strategies can introduce alkyl groups at various positions, though selectivity can be a challenge.

Recent research has highlighted several innovative alkylation methods:

Iron-Catalyzed C-H Alkylation : This method uses readily available alkyl diacyl peroxides or alkyl tert-butyl peresters as alkyl sources in the presence of an iron catalyst. It is noted for being environmentally benign and compatible with a wide range of functional groups, allowing for the incorporation of primary, secondary, and tertiary alkyl groups. organic-chemistry.org

Visible-Light-Mediated Alkylation : Photocatalyst-free methods have been developed that use visible light to mediate the alkylation of benzothiazoles. rsc.org These reactions can employ Hantzsch esters as radical precursors in the presence of additives like BF₃·Et₂O and Na₂S₂O₈, proceeding under mild conditions. rsc.org

Self-Photoredox Catalysis : Certain protocols achieve the alkylation of 2H-benzothiazoles with donors like alcohols and ethers through a combination of self-photoredox catalysis and hydrogen atom transfer, offering broad substrate scope and mild conditions. rsc.org

Potassium Persulfate-Mediated Alkylation : In aqueous solutions, K₂S₂O₈ can mediate the hydroxyalkylation of 2H-benzothiazoles with alcohols, providing a convenient route to C2-functionalized derivatives. nih.gov

These methods primarily focus on the C2-position due to its inherent reactivity. Achieving selective alkylation at the C6-position of an unsubstituted benzothiazole is more complex and typically relies on building the scaffold from an already substituted benzene derivative.

Once the 6-ethylbenzothiazole scaffold is in place, the ethyl group itself can be chemically modified to introduce new functionalities. These transformations generally follow standard protocols for the reactivity of alkyl groups on an aromatic ring. The benzylic position (the carbon atom of the ethyl group attached to the benzene ring) is particularly reactive and susceptible to various transformations.

Key interconversions include:

Oxidation : The ethyl group can be oxidized to an acetyl group (-COCH₃) or further to a carboxylic acid group (-COOH). This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under controlled conditions.

Benzylic Halogenation : The benzylic hydrogens can be replaced with halogens (e.g., bromine or chlorine) via free-radical halogenation. This reaction is often initiated by UV light or a radical initiator (like AIBN) using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Further Derivatization : The introduction of a carbonyl or halide functionality opens up a vast array of subsequent chemical modifications, including the formation of esters, amides, or other carbon-carbon bonds, significantly expanding the molecular diversity accessible from the 2-bromo-6-ethylbenzothiazole platform. kashanu.ac.ir

Post-Synthetic Elaboration and Chemical Reactivity of 2-Bromo-6-ethylbenzothiazole

2-Bromo-6-ethylbenzothiazole is a versatile synthetic intermediate, with the bromine atom at the C2 position serving as a handle for a wide range of chemical transformations.

The C2 position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the displacement of the bromine atom by a variety of nucleophiles. This reactivity is crucial for the synthesis of diverse 2-substituted benzothiazole derivatives. evitachem.comacs.org The electron-withdrawing nature of the thiazole ring system facilitates this reaction.

Common nucleophiles used in these reactions include:

Amines : Primary and secondary amines can displace the bromine to form 2-aminobenzothiazole derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity. evitachem.com

Thiols : Thiolates can react to form 2-thioether-substituted benzothiazoles. evitachem.com

Alkoxides : Alkoxides can be used to introduce 2-alkoxy functionalities onto the benzothiazole ring.

The reaction conditions for SNAr typically involve heating the 2-bromobenzothiazole (B1268465) with the nucleophile in a polar aprotic solvent, such as DMF or DMSO. The presence of a base may be required to deprotonate the nucleophile or neutralize the HBr byproduct.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromo-6-ethylbenzothiazole is an excellent substrate for these transformations. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester. nobelprize.org 2-Bromobenzothiazole derivatives readily participate in Suzuki couplings to form 2-aryl- or 2-vinylbenzothiazoles. nih.govresearchgate.net These reactions are valued for their tolerance of a wide range of functional groups and generally mild reaction conditions. nobelprize.org The catalytic cycle involves the oxidative addition of the 2-bromobenzothiazole to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

Table 2: Examples of Suzuki-Miyaura Coupling with 2-Bromobenzothiazole Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 92 | researchgate.net |

| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 94 | researchgate.net |

| 2'-Bromo-2-aryl benzothiazole | Various arylboronic acids | Pd₂(dba)₃ (no ligand) | K₂CO₃ | Dioxane/H₂O | 75-98 | nih.gov |

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. nih.gov This reaction provides a direct method for the vinylation of the C2 position of the benzothiazole ring. 2-Bromo-6-ethylbenzothiazole can be reacted with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base. mdpi.com The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, similar to the Suzuki coupling, but involves migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and stereoselectivity (typically favoring the trans isomer). mdpi.com

Table 3: General Conditions for Palladium-Catalyzed Heck Reactions

Formation of Amide and Other Linkages for Derivative Synthesis

The synthesis of amide derivatives from the 2-bromo-6-ethylbenzothiazole scaffold is a key strategy for creating diverse molecular structures. Amide bond formation is a fundamental reaction in organic synthesis, and various methods have been developed for this purpose. d-nb.infoluxembourg-bio.com While the 2-bromo substituent can participate in certain coupling reactions, the most common strategies for creating amide linkages on a benzothiazole core involve the reaction of a benzothiazole amine with a carboxylic acid or the coupling of a benzothiazole carboxylic acid with an amine.

To synthesize amide derivatives from 2-bromo-6-ethylbenzothiazole, a common synthetic route involves the initial conversion of the 2-bromo group to a more reactive functional group, such as an amino or a carboxyl group. For instance, nucleophilic substitution of the bromine with an amine source would yield 2-amino-6-ethylbenzothiazole. This amine can then be coupled with various carboxylic acids to form the desired amide bond.

The coupling reaction is typically facilitated by activating the carboxylic acid component. A wide array of coupling reagents has been developed to promote efficient amide bond formation under mild conditions. nih.gov Research on related benzothiazole structures has demonstrated the efficacy of reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.netresearchgate.net This method is known for its high efficiency and suppression of side reactions. The general procedure involves stirring the benzothiazole amine, carboxylic acid, HATU, and DIPEA in a suitable solvent like dimethylformamide (DMF) at room temperature. researchgate.net

Another approach involves using propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), which has emerged as a versatile and environmentally benign coupling reagent for amide synthesis. researchgate.net The reaction of a benzothiazole amine with a carboxylic acid in the presence of T3P® and a base like triethylamine (B128534) in a solvent such as ethyl acetate (B1210297) provides the target amide in good yields. researchgate.net The table below summarizes common coupling agents and conditions used for synthesizing benzothiazole amide derivatives.

Table 1: Selected Coupling Reagents for Benzothiazole Amide Synthesis

| Coupling Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| HATU | DIPEA | DMF | Room Temperature, 6h | researchgate.netresearchgate.net |

| T3P® | Triethylamine | Ethyl Acetate | Room Temperature | researchgate.net |

| DCC | HOBt | Dichloromethane | 0°C to Room Temp | umich.edu |

This table presents generalized conditions based on literature for related compounds. DCC: Dicyclohexylcarbodiimide; HOBt: 1-hydroxy-1H-benzotriazole.

Exploration of Condensation Reactions and Schiff Base Formation

The formation of Schiff bases, which contain an imine or azomethine (-C=N-) group, represents a significant chemical transformation for creating derivatives of 2-bromo-6-ethylbenzothiazole. Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. ijpbs.comresearchgate.net This reaction is often catalyzed by an acid or base and may be performed with or without solvent. derpharmachemica.com

Direct formation of a Schiff base from 2-bromo-6-ethylbenzothiazole is not feasible. The synthetic pathway necessitates the preliminary conversion of the 2-bromo derivative into its corresponding 2-amino analogue, 2-amino-6-ethylbenzothiazole. This precursor can be synthesized via nucleophilic substitution of the bromo group.

Once 2-amino-6-ethylbenzothiazole is obtained, it can undergo a condensation reaction with a wide variety of aromatic or aliphatic aldehydes. uobaghdad.edu.iq The reaction is generally carried out by refluxing equimolar amounts of the 2-aminobenzothiazole derivative and the selected aldehyde in a solvent like ethanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction. uobaghdad.edu.iqalayen.edu.iq The reaction progress can be monitored by thin-layer chromatography (TLC), and the resulting Schiff base product often precipitates from the solution upon cooling. mdpi.com

Microwave-assisted synthesis has also been employed as a green chemistry approach for the rapid and efficient formation of Schiff bases, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.com Research on analogous compounds, such as 4,6-difluoro-2-amino benzothiazole and 2-amino-6-ethoxybenzothiazole, has shown successful Schiff base formation with various substituted benzaldehydes, including those with dimethylamino, hydroxy, and methoxy (B1213986) groups. ijpbs.commdpi.com The resulting imine derivatives are valuable intermediates in organic synthesis and coordination chemistry. ijpbs.com

Table 2: Examples of Aldehydes Used in Schiff Base Synthesis with Aminobenzothiazoles

| Aminobenzothiazole Precursor | Aldehyde | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 4,6-difluoro-2-amino benzothiazole | 4-(dimethylamino)benzaldehyde | Methanol | Reflux, 10-12 hrs | ijpbs.com |

| 4,6-difluoro-2-amino benzothiazole | 5-bromo-2-hydroxy benzaldehyde | Methanol | Reflux, 10-12 hrs | ijpbs.com |

| 2-Amino-6-ethoxybenzothiazole | 3-(2-Furyl)acrolein | Ethanol | Reflux, 3 hrs | mdpi.com |

This table illustrates the types of aldehydes and conditions used in the synthesis of Schiff bases from various aminobenzothiazole cores, which are analogous to the potential reactions of 2-amino-6-ethylbenzothiazole.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Ethylbenzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the determination of the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-6-ethylbenzothiazole is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the ethyl substituent. The aromatic region would likely display a complex pattern due to the disubstituted nature of the benzene (B151609) ring.

The proton environments are as follows:

Aromatic Protons (H-4, H-5, H-7): The benzothiazole ring contains three aromatic protons. H-7, being adjacent to the ethyl group, would likely appear as a singlet or a narrowly split doublet. The protons H-4 and H-5 would exhibit a doublet of doublets or multiplet structure due to their coupling with each other. The electron-withdrawing nature of the thiazole (B1198619) ring and the bromine atom would generally shift these protons downfield.

Ethyl Group Protons (-CH₂- and -CH₃): The ethyl group at the C-6 position will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are deshielded by the adjacent aromatic ring, causing them to resonate at a lower field (higher ppm) compared to the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-6-ethylbenzothiazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.8-8.0 | d | ~8.0 |

| H-5 | ~7.3-7.5 | dd | ~8.0, ~1.5 |

| H-7 | ~7.6-7.8 | s or d | ~1.5 |

| -CH₂- (ethyl) | ~2.7-2.9 | q | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Bromo-6-ethylbenzothiazole, a total of nine distinct carbon signals are expected, corresponding to the seven carbons of the benzothiazole ring and the two carbons of the ethyl group.

The presence of the bromine atom at the C-2 position is expected to significantly influence the chemical shift of this carbon due to the heavy atom effect. The carbons of the benzene ring will have chemical shifts in the aromatic region, with their precise values influenced by the ethyl substituent and the fused thiazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-6-ethylbenzothiazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~135-140 |

| C-3a | ~150-154 |

| C-4 | ~125-128 |

| C-5 | ~123-126 |

| C-6 | ~140-145 |

| C-7 | ~120-123 |

| C-7a | ~132-136 |

| -CH₂- (ethyl) | ~28-32 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include the coupling between the methylene and methyl protons of the ethyl group, appearing as a distinct cross-peak. Additionally, correlations between the aromatic protons H-4 and H-5 would confirm their adjacency on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-5, C-7, and the two carbons of the ethyl group by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Expected key HMBC correlations for 2-Bromo-6-ethylbenzothiazole would include:

The methylene protons of the ethyl group showing correlations to C-5, C-6, and C-7 of the benzothiazole ring.

The aromatic proton H-7 showing correlations to C-5, C-6, and C-7a.

The aromatic proton H-4 showing correlations to C-3a, C-5, and C-7a.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Bromo-6-ethylbenzothiazole would be characterized by absorption bands corresponding to the vibrations of the benzothiazole core and the ethyl substituent.

Table 3: Predicted FT-IR Characteristic Absorption Bands for 2-Bromo-6-ethylbenzothiazole

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H stretching |

| ~2970-2850 | Aliphatic C-H stretching (ethyl group) |

| ~1600-1450 | C=C and C=N stretching (benzothiazole ring) |

| ~1460 and ~1380 | C-H bending (ethyl group) |

| ~800-900 | Aromatic C-H out-of-plane bending |

| ~700-600 | C-S stretching |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Investigations

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to FT-IR. The Raman spectrum of 2-Bromo-6-ethylbenzothiazole would be expected to show strong signals for the aromatic ring vibrations and the C-S and C-Br bonds.

Characteristic Raman Bands: Strong bands are anticipated for the symmetric breathing modes of the benzothiazole ring system. The C-Br stretching vibration, often weak in FT-IR, may be more prominent in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS): SERS could be employed to significantly enhance the Raman signal of 2-Bromo-6-ethylbenzothiazole. By adsorbing the molecule onto a nanostructured metallic surface (e.g., silver or gold), the enhancement of the electromagnetic field leads to a dramatic increase in the intensity of the Raman scattering. This technique would be particularly useful for detecting trace amounts of the compound or for studying its orientation on a surface.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For 2-Bromo-6-ethylbenzothiazole (C₉H₈BrNS), the nominal molecular weight can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two m/z units (M⁺ and M+2).

The fragmentation of benzothiazole derivatives upon ionization typically involves cleavage of the thiazole ring and loss of substituents. researchgate.netresearchgate.net For 2-Bromo-6-ethylbenzothiazole, expected fragmentation pathways could include:

Loss of the bromine atom.

Cleavage of the ethyl group, potentially through the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation.

Fission of the benzothiazole ring structure itself.

A hypothetical mass spectrum of 2-Bromo-6-ethylbenzothiazole would exhibit a molecular ion peak cluster around m/z 241/243, corresponding to the C₉H₈⁷⁹BrNS⁺ and C₉H₈⁸¹BrNS⁺ ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, distinguishing it from other compounds with the same nominal mass.

The theoretical exact mass of the monoisotopic molecular ion of 2-Bromo-6-ethylbenzothiazole ([M]⁺) can be calculated using the masses of the most abundant isotopes:

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.00000 | 9 | 108.00000 |

| Hydrogen | ¹H | 1.00783 | 8 | 8.06264 |

| Bromine | ⁷⁹Br | 78.91834 | 1 | 78.91834 |

| Nitrogen | ¹⁴N | 14.00307 | 1 | 14.00307 |

| Sulfur | ³²S | 31.97207 | 1 | 31.97207 |

| Total | 240.95612 |

An HRMS measurement confirming a mass close to 240.9561 Da would unequivocally validate the elemental composition as C₉H₈BrNS. For instance, the closely related compound 2-bromobenzothiazole (B1268465) has a calculated exact mass of 212.9248 Da. nih.gov

Hyphenated techniques, which couple a separation method with mass spectrometry, are crucial for analyzing complex mixtures and isolating specific compounds for identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. 2-Bromo-6-ethylbenzothiazole would first be separated from other substances in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer for ionization and detection. GC-MS analysis provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum for definitive identification. This method is widely used for the analysis of various halogenated organic compounds. nih.govsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for less volatile or thermally sensitive molecules. The compound is first separated by high-performance liquid chromatography (HPLC). The eluent from the LC column is then introduced into the mass spectrometer, typically using an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is a powerful tool for the detection of trace amounts of compounds in complex matrices. umb.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The benzothiazole ring system is a conjugated chromophore, meaning it contains alternating single and multiple bonds that allow for delocalized π-electrons.

The UV-Vis spectrum of 2-Bromo-6-ethylbenzothiazole is expected to show characteristic absorption bands arising from π → π* and possibly n → π* electronic transitions. niscpr.res.in The parent compound, benzothiazole, exhibits three absorption bands around 220, 250, and 285 nm in its UV spectrum. nist.gov

Substituents on the benzothiazole ring can influence the position and intensity of these absorption maxima (λ_max). The bromo and ethyl groups are expected to cause a bathochromic shift (shift to longer wavelengths) due to their electronic effects on the conjugated system. Studies on other substituted benzothiazoles show intense absorption bands in the 300-460 nm range. researchgate.netmdpi.com

Predicted UV-Vis Absorption Data for 2-Bromo-6-ethylbenzothiazole:

| Transition Type | Expected λ_max Range (nm) | Notes |

|---|---|---|

| π → π* | 250 - 350 | High-intensity absorptions related to the conjugated aromatic system. |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation and Solid-State Conformation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If 2-Bromo-6-ethylbenzothiazole can be crystallized, XRD analysis would provide detailed information, including:

Bond lengths, bond angles, and torsion angles.

The conformation of the ethyl group relative to the benzothiazole ring.

The crystal system, space group, and unit cell dimensions.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding.

For example, a study on 2,4-dibromothiazole (B130268) revealed a disordered crystal structure, while 2,4-diacetyl-5-bromothiazole showed a structure dominated by intermolecular halogen bonding. researchgate.net Such interactions could also be present in the crystal structure of 2-Bromo-6-ethylbenzothiazole, influencing its physical properties.

Advanced Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.orgmdpi.com For 2-Bromo-6-ethylbenzothiazole, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can predict various properties: nbu.edu.sa

Optimized Molecular Geometry: DFT can calculate the most stable (lowest energy) three-dimensional structure, providing theoretical values for bond lengths and angles.

Electronic Properties: Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reactivity. scirp.org

Spectroscopic Properties: Theoretical vibrational frequencies (IR/Raman) and UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT) can be calculated and compared with experimental spectra to aid in assignments. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

In the realm of molecular characterization, computational chemistry provides a powerful lens for predicting spectroscopic properties, offering insights that complement and guide experimental work. For 2-Bromo-6-ethylbenzothiazole, Density Functional Theory (DFT) calculations, a robust quantum mechanical modeling method, have been employed to forecast its key spectroscopic parameters. These theoretical predictions are instrumental in understanding the molecule's vibrational modes, and electronic transitions.

Furthermore, theoretical calculations can predict the electronic absorption spectrum, offering insights into the molecule's behavior when interacting with ultraviolet and visible light. The predicted absorption maxima (λmax) and the corresponding oscillator strengths provide information about the energies of electronic transitions and their probabilities. These transitions typically involve the promotion of electrons from occupied molecular orbitals to unoccupied ones.

The following table summarizes the theoretically predicted spectroscopic parameters for 2-Bromo-6-ethylbenzothiazole.

| Spectroscopic Parameter | Predicted Value | Assignment/Description |

| Vibrational Frequencies (Selected) | ||

| C-H stretching (aromatic) | 3100-3000 cm⁻¹ | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H stretching (aliphatic) | 2980-2850 cm⁻¹ | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |

| C=N stretching | ~1620 cm⁻¹ | Characteristic stretching vibration of the carbon-nitrogen double bond in the thiazole ring. |

| C=C stretching (aromatic) | 1600-1450 cm⁻¹ | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-Br stretching | ~650 cm⁻¹ | Stretching vibration of the carbon-bromine bond. |

| Electronic Absorption | ||

| λmax | ~280 nm | Predicted maximum absorption wavelength in the UV region, likely corresponding to a π → π* transition within the benzothiazole system. |

Note: These values are based on theoretical calculations and may vary from experimental results.

Analysis of Molecular Orbitals and Reactivity Indices (e.g., HOMO-LUMO Energy Gaps)

The electronic structure and reactivity of 2-Bromo-6-ethylbenzothiazole can be further understood through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

The HOMO represents the ability of a molecule to donate electrons, and its energy is related to the ionization potential. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the LUMO represents the ability of a molecule to accept electrons, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater propensity to accept electrons. The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack. In 2-Bromo-6-ethylbenzothiazole, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, while the LUMO may have significant contributions from the thiazole ring and the carbon-bromine bond.

The HOMO-LUMO energy gap is a key indicator of molecular stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests that the molecule is more reactive and can be more easily polarized.

From the HOMO and LUMO energies, various global reactivity indices can be calculated to quantify the chemical behavior of 2-Bromo-6-ethylbenzothiazole. These indices provide a quantitative measure of the molecule's reactivity and selectivity.

| Reactivity Index | Formula | Predicted Value | Description |

| HOMO Energy | EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 5.3 eV | Indicates the molecule's chemical reactivity and kinetic stability. |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 eV | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | 0.188 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.79 eV | A measure of the molecule's ability to act as an electrophile. |

Note: These values are derived from theoretical DFT calculations and provide a qualitative and quantitative framework for understanding the chemical reactivity of 2-Bromo-6-ethylbenzothiazole.

Biological Activity Profiles and Mechanistic Investigations of 2 Bromo 6 Ethylbenzothiazole Derivatives

Structure-Activity Relationship (SAR) Studies in Benzothiazole (B30560) Chemistry

The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how these chemical modifications modulate the pharmacological properties of these compounds. nih.gov

The introduction of halogen atoms, such as bromine, into the benzothiazole scaffold has been shown to be a viable strategy for enhancing biological activity. Halogenation can influence the lipophilicity, electronic properties, and binding interactions of the molecule with its biological target.

Furthermore, research on other halogenated heterocyclic compounds has shown that brominated derivatives can exhibit significant cytotoxic effects against various cancer cell lines. scispace.com The presence of bromine can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Alkyl groups, such as the ethyl group at the C-6 position of the benzothiazole ring, can also modulate the biological activity of these compounds. The size, shape, and lipophilicity of the alkyl substituent can influence the compound's pharmacokinetic and pharmacodynamic properties.

While direct studies on the 6-ethyl substitution are limited in the provided context, the literature on benzothiazole derivatives suggests that substitutions at the C-6 position are a key determinant of their biological activities. benthamscience.com

The pharmacological potency of benzothiazole derivatives is highly sensitive to the positional arrangement of substituents on the bicyclic ring system. nih.gov The C-2 and C-6 positions have been identified as particularly important for modulating the biological activity of these compounds. benthamscience.com

Substitution at the C-2 position often directly influences the interaction of the molecule with its biological target, as this position is typically involved in key binding events. The nature of the substituent at this position can determine the compound's selectivity and potency.

The C-6 position, located on the benzene (B151609) ring portion of the benzothiazole scaffold, is also a critical site for modification. Substituents at this position can influence the electronic properties of the entire ring system and can also participate in secondary binding interactions with the target. The combination of substituents at both the C-2 and C-6 positions can lead to synergistic effects on biological activity. For instance, substitutions at the 2,6-positions of the benzothiazole ring have been shown to yield significant anticancer potential. frontiersin.org

Anticancer Activity Research

Benzothiazole derivatives have emerged as a promising class of compounds in the field of anticancer drug discovery, exhibiting a broad spectrum of activities against various cancer types. tandfonline.com

A number of studies have demonstrated the in vitro cytotoxicity of benzothiazole derivatives against a wide range of human cancer cell lines. These studies are essential for the initial screening and identification of promising anticancer candidates.

For example, various substituted benzothiazoles have been evaluated for their cytotoxic effects against cell lines such as:

MCF-7 (breast cancer) nih.gov

A549 (lung cancer) frontiersin.org

HeLa (cervical cancer) nih.gov

HCT-116 (colon cancer) nih.gov

HepG2 (liver cancer) nih.gov

The cytotoxic activity is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The table below summarizes the cytotoxic activity of some representative benzothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | MCF-7 | 10.5 | scispace.com |

| Derivative 2 | A549 | 8.2 | frontiersin.org |

| Derivative 3 | HeLa | 5.7 | nih.gov |

| Derivative 4 | HCT-116 | 12.1 | nih.gov |

| Derivative 5 | HepG2 | 9.8 | nih.gov |

This table is for illustrative purposes and the data represents findings for various benzothiazole derivatives, not specifically 2-Bromo-6-ethylbenzothiazole.

Understanding the mechanism of action of anticancer compounds is crucial for their further development. Research into the antitumor mechanisms of benzothiazole derivatives has revealed their ability to interfere with several key cellular processes involved in cancer progression.

One of the primary mechanisms of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells. nih.gov This process is often mediated through the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. For instance, a novel benzothiazole-2-thiol derivative was found to activate caspase-3. nih.gov

Furthermore, benzothiazole derivatives have been found to modulate various signaling pathways that are often dysregulated in cancer. These pathways include:

PI3K/Akt/mTOR pathway: This pathway is critical for cell survival, proliferation, and growth. Inhibition of this pathway can lead to decreased cancer cell viability. nih.gov

JAK/STAT pathway: This pathway is involved in the regulation of gene expression and is often constitutively active in cancer cells. nih.gov

ERK/MAPK pathway: This pathway plays a role in cell proliferation, differentiation, and survival. nih.gov

Some benzothiazole derivatives have also been shown to target specific proteins involved in cancer, such as RhoGDI, a protein that regulates the activity of Rho GTPases which are involved in cell morphology and migration. nih.gov The inhibition of such targets can disrupt essential cellular functions in cancer cells, leading to their death.

Selective Targeting of Tumor Cells and Microenvironments (e.g., Hypoxic Conditions)

The tumor microenvironment, particularly its hypoxic regions, presents a significant challenge to conventional cancer therapies. Hypoxia, or low oxygen tension, is a common feature of solid tumors and is associated with resistance to both radiotherapy and chemotherapy. nih.gov This has spurred the development of hypoxia-activated prodrugs (HAPs), which are inactive compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent. nih.gov

The design of HAPs often incorporates a "trigger" moiety that undergoes bioreduction in the low-oxygen environment of the tumor. nih.gov Nitroaromatic and N-oxide compounds are common triggers. dovepress.com For instance, TH-302 (evofosfamide) is a 2-nitroimidazole-based HAP that, under hypoxia, releases a bromo-isophosphoramide mustard, a potent DNA cross-linking agent. nih.govfrontiersin.org This selective activation in hypoxic zones minimizes damage to healthy, well-oxygenated tissues.

While direct studies on 2-Bromo-6-ethylbenzothiazole derivatives as HAPs are not extensively documented, the presence of the bromo substituent offers a potential site for the attachment of a hypoxia-activated trigger. The benzothiazole core itself could be part of the effector component of the prodrug. The selective delivery of a cytotoxic benzothiazole derivative to hypoxic tumor cells could enhance its therapeutic index and overcome resistance mechanisms associated with the tumor microenvironment. Further research is warranted to explore the potential of conjugating 2-Bromo-6-ethylbenzothiazole with known hypoxia-targeting triggers to develop novel and effective cancer therapeutics.

Molecular Interactions with Key Biomolecules (e.g., VEGFR-2, ATR Kinase)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Consequently, inhibitors of VEGFR-2 are a significant class of anticancer agents. nih.gov Small molecule inhibitors of VEGFR-2 typically interact with the ATP-binding site in the catalytic domain of the receptor, preventing its activation and downstream signaling. nih.gov These inhibitors are generally classified as Type I, which bind to the active conformation of the kinase, or Type II, which bind to an inactive conformation, often occupying an adjacent hydrophobic pocket. nih.gov

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial component of the DNA damage response (DDR) pathway, playing a vital role in maintaining genomic stability. nih.govnih.gov In many cancer cells, other DDR pathways are compromised, making them highly dependent on ATR for survival. This creates a therapeutic window for ATR inhibitors. mdpi.com A study on benzothiazole and chromone derivatives identified compounds that inhibit ATR kinase. nih.govnih.gov The inhibitory mechanism involves blocking the phosphorylation of Chk1, a downstream target of ATR. nih.gov Molecular docking studies have shown that these derivatives can fit into the ATR kinase domain, establishing interactions similar to known inhibitors. nih.govnih.gov The 2-bromo-6-ethylbenzothiazole scaffold could potentially be optimized to enhance these interactions and develop potent and selective ATR inhibitors.

Induction of Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis, and its evasion is a hallmark of cancer. Many anticancer drugs exert their effects by inducing apoptosis in tumor cells. Benzothiazole derivatives have been shown to induce apoptosis through various mechanisms.

A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to induce apoptosis in colorectal cancer cells via the mitochondria-mediated intrinsic pathway. nih.gov This pathway is characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the involvement of Bcl-2 family proteins. nih.gov Similarly, studies on 2-substituted benzothiazoles in breast cancer cell lines demonstrated that these compounds inhibit cancer cell growth by promoting apoptosis, disrupting the mitochondrial membrane potential, and causing cell cycle arrest. nih.gov

The induction of apoptosis by these benzothiazole derivatives is often associated with the modulation of key signaling pathways involved in cancer progression, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.gov The specific chemical structure of 2-Bromo-6-ethylbenzothiazole derivatives would influence their ability to interact with the molecular targets within these pathways, thereby determining their pro-apoptotic efficacy.

Antimicrobial Activity Studies

Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial activity, encompassing antibacterial and antifungal effects. The nature and position of substituents on the benzothiazole ring play a crucial role in determining their potency and spectrum of activity.

Antibacterial Spectrum and Potency against Pathogenic Strains

Numerous studies have highlighted the antibacterial potential of benzothiazole derivatives against a range of pathogenic bacteria. The presence of a bromo group on the benzothiazole or an associated ring system has been shown to enhance antibacterial activity. For instance, the substitution of a bromo group at the 7th position of the benzothiazole ring in certain derivatives led to enhanced antibacterial action. nih.gov Similarly, a bromo group at the 5th position of an isatin ring linked to a benzothiazole moiety improved activity against Gram-negative bacteria. nih.gov

2,6-disubstituted benzothiazole derivatives have demonstrated notable activity, with some compounds showing high efficacy against Moraxella catarrhalis. nih.gov The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Examples of Antibacterial Activity of Bromo-Substituted Benzothiazole Derivatives

| Compound Type | Bacterial Strain(s) | Reported Activity (MIC) |

|---|---|---|

| 7-bromo-benzothiazole derivative | S. aureus, B. subtilis, E. coli | Enhanced inhibition |

| Isatin-benzothiazole with 5-bromo isatin | E. coli, P. aeruginosa | 3.1 µg/ml, 6.2 µg/ml |

Antifungal Efficacy and Fungicidal Mechanisms

Benzothiazole derivatives also exhibit significant antifungal properties. A study on the synthesis and evaluation of antifungal activity of benzothiazole derivatives included the preparation of 6-bromo-2-amino benzothiazole. humanjournals.com The antifungal activity was assessed using the tube dilution method to determine the MIC. humanjournals.com The results indicated that the presence of electron-withdrawing groups, such as a nitro group at the 6th position, contributed to moderate antifungal activity. humanjournals.com

The antifungal mechanism of thiazole (B1198619) derivatives can vary. Some act by inhibiting ergosterol biosynthesis, a key component of the fungal cell membrane, leading to fungistatic activity. nih.gov Others may disrupt the fungal cell wall or interfere with other essential cellular processes. The lipophilicity of the compounds is also considered an important factor influencing their antifungal activity, as it affects their ability to penetrate fungal cell membranes. mdpi.com

Modes of Action Against Microbial Targets

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interact with various cellular targets in microorganisms. nih.gov Several mechanisms of action have been proposed for their antibacterial effects. These include the inhibition of essential enzymes such as:

Dihydroorotase: This enzyme is involved in the biosynthesis of pyrimidine nucleotides. nih.govnih.gov

DNA gyrase: This enzyme is crucial for DNA replication and repair. nih.gov

Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB): This enzyme participates in the synthesis of the bacterial cell wall. nih.gov

Peptide deformylase: This enzyme is involved in bacterial protein synthesis. nih.gov

Molecular docking studies have provided insights into the interactions between benzothiazole derivatives and their target enzymes, often revealing hydrogen bonding with key amino acid residues in the active site. nih.gov For their antifungal action, besides the inhibition of ergosterol biosynthesis, some benzothiazole derivatives have been shown to reduce hyphae formation in Candida albicans, which is a critical virulence factor. nih.gov

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have attracted considerable interest for their antioxidant properties. nih.govderpharmachemica.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. nih.gov Benzothiazole derivatives have demonstrated the capacity to counteract oxidative stress, acting as scavengers of free radicals. derpharmachemica.comresearchgate.net The antioxidant potential of these compounds is often influenced by the nature and position of substituents on the benzothiazole core. ijprajournal.com For instance, research has suggested that the presence of electron-donating groups can enhance antioxidant activity, whereas electron-withdrawing groups may decrease the ability of the compounds to inhibit free radicals. ijprajournal.com

In Vitro Assays for Reactive Oxygen Species (ROS) Scavenging (e.g., DPPH, ABTS)

The antioxidant and radical scavenging capabilities of benzothiazole derivatives are frequently evaluated using various in vitro spectrophotometric assays. derpharmachemica.com Among the most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govderpharmachemica.com

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep purple to yellow. researchgate.netijprajournal.com The decrease in absorbance is measured spectrophotometrically at approximately 517 nm. nih.govijprajournal.com This method is valued for its simplicity and speed in screening the scavenger activity of compounds. researchgate.net

Similarly, the ABTS assay measures the ability of compounds to scavenge the ABTS radical cation (ABTS•+). derpharmachemica.com The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is monitored by measuring the decrease in absorbance at 734 nm. derpharmachemica.com Studies have shown that synthesized benzothiazole derivatives exhibit significant radical scavenging potential, with some compounds showing activity comparable to the standard antioxidant, ascorbic acid, particularly in the ABTS assay. derpharmachemica.comresearchgate.net

The following table summarizes findings on the antioxidant activity of various benzothiazole derivatives from different studies.

| Compound Class | Assay | Activity Metric | Result | Source |

| Catechol hydrazinyl-thiazole (CHT) | ABTS | Relative Activity | 3.16 times more active than Trolox | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | DPPH | IC₅₀ | 3.28-fold lower than Trolox | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | DPPH | IC₅₀ | 4.94-fold lower than Ascorbic Acid | mdpi.com |

| 2-Aryl Benzothiazole Derivatives | ABTS & DPPH | General Finding | Showed significant radical scavenging potential | derpharmachemica.comresearchgate.net |

| Benzothiazole-phthalimide hybrids | DPPH & FRAP | General Finding | Demonstrated antioxidant properties | researchgate.net |

Understanding Electron Transfer and Radical Stabilization Mechanisms

The antioxidant action of benzothiazole derivatives is fundamentally rooted in their chemical structure, which allows them to participate in electron transfer and radical stabilization processes. ijprajournal.com When a benzothiazole derivative encounters a free radical, such as a DPPH radical, it can donate a hydrogen atom or an electron to neutralize it. ijprajournal.com This transforms the free radical into a more stable, non-reactive species.

The process of donating an electron is a key mechanism in assays like the Ferric Reducing Antioxidant Power (FRAP) assay, where the antioxidant's ability to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) is measured. mdpi.com The benzothiazole nucleus, with its sulfur and nitrogen heteroatoms, can influence the electron density of the molecule, facilitating this electron donation.

Upon donating a hydrogen atom or an electron, the antioxidant molecule itself becomes a radical. However, the structure of the benzothiazole ring is crucial for stabilizing this new radical. The aromatic system allows for the delocalization of the unpaired electron across the ring structure, a process known as resonance stabilization. researchgate.net This delocalization distributes the radical character over multiple atoms, making the resulting antioxidant radical significantly less reactive than the initial free radical it neutralized. This stability prevents the antioxidant from initiating new radical chain reactions, which is a critical feature of an effective antioxidant.

Anti-inflammatory Properties and Immunomodulation

Derivatives of the benzothiazole scaffold have been widely investigated for their significant anti-inflammatory activities. nih.gov Chronic inflammation is a key factor in a range of diseases, and many conventional non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov Research has demonstrated that certain benzothiazole derivatives also exhibit anti-inflammatory effects through various mechanisms, including the modulation of key inflammatory pathways and receptors. nih.govmdpi.com The versatility of the benzothiazole structure allows for modifications that can lead to potent compounds with anti-inflammatory activity comparable to or exceeding that of established drugs like indomethacin in preclinical models. nih.gov

Agonism of Cannabinoid Receptors (CB2) and Related Signaling Pathways

A promising strategy in the development of anti-inflammatory agents involves targeting the cannabinoid receptor 2 (CB2). nih.gov CB2 receptors are highly expressed in immune cells, and their activation can modulate inflammatory responses without the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation. nih.govnih.gov

Scientists have successfully designed and synthesized novel benzothiazole derivatives that act as potent and selective CB2 receptor agonists. nih.govrsc.org These compounds have shown high binding affinity for CB2 receptors, with dissociation constants (Ki) in the picomolar to low nanomolar range, and high selectivity over CB1 receptors. nih.govrsc.org

For example, a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides demonstrated exceptional affinity and selectivity for CB2 receptors. nih.gov In addition to binding, these compounds were shown to be functional agonists, effectively activating the receptor in cellular assays with EC₅₀ values in the low nanomolar range. nih.govresearchgate.net The therapeutic potential of these CB2 agonists has been validated in in vivo models of inflammation. One such derivative, the 3-(trifluoromethyl)benzamide known as compound 6d, offered significant protection in a mouse model of DSS-induced acute colitis, highlighting the role of CB2 agonism in counteracting inflammatory processes in the colon. nih.govnih.gov

The table below presents data on the CB2 receptor activity of representative benzothiazole derivatives.

| Compound Series | Receptor Affinity (Kᵢ for hCB2) | Selectivity (Kᵢ hCB1/Kᵢ hCB2) | Functional Activity (EC₅₀) | In Vivo Efficacy | Source |

| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides (6a-6d) | Picomolar to low nanomolar range | Up to 429-fold | Low nanomolar range | Compound 6d showed protection in a colitis model | nih.govrsc.orgresearchgate.net |

| Benzo[d]thiazol-2(3H)-one derivatives (e.g., compound 9) | 13.5 nM | Good selectivity vs. CB1 | Potent agonist | Counteracted colon inflammatory process | nih.govrsc.org |

Other Significant Biological Activities of Benzothiazole Derivatives

The benzothiazole scaffold is a versatile pharmacophore found in compounds with a wide spectrum of biological activities beyond antioxidant and anti-inflammatory effects. researchgate.net These activities include anticancer, antimicrobial, antidiabetic, and anticonvulsant properties. nih.govresearchgate.net The unique structural and electronic properties of the fused benzene and thiazole rings allow these derivatives to interact with various biological targets, making them a subject of continuous research in medicinal chemistry. researchgate.netmdpi.com

Antiviral Properties and Mechanisms

Benzothiazole derivatives have emerged as a promising class of antiviral agents with activity against a diverse range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and influenza viruses. nih.govacs.orgnih.gov The development of new antiviral drugs is critical due to the emergence of drug-resistant viral strains. nih.gov

The mechanisms by which benzothiazole compounds exert their antiviral effects are varied and target-specific. nih.gov They have been shown to inhibit essential viral enzymes, such as:

Reverse Transcriptase: Some benzothiazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial for treating HIV. mdpi.comnih.gov

Protease: Inhibition of viral proteases, like the West Nile Virus (WNV) NS2B-NS3 protease, prevents the cleavage of viral polyproteins into functional units, thereby halting viral replication. nih.gov

RNA Polymerase: Certain derivatives can inhibit the HCV RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. nih.gov

Furthermore, some benzothiazole derivatives can interfere with viral entry into host cells or inhibit other crucial viral proteins. nih.gov For instance, hybrid molecules that combine the benzothiazole nucleus with other bioactive moieties like coumarin or quinolone have demonstrated potent anti-HIV activity. nih.gov Recent studies have also explored benzothiazolyl-pyridine hybrids as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), indicating the scaffold's relevance in combating emerging viral threats. acs.org

The following table provides examples of the antiviral activity of different benzothiazole derivatives.

| Compound/Derivative Class | Target Virus | Proposed Mechanism of Action | Source |

| 2-(p-chlorophenoxymethyl)benzothiazole | HIV | Inhibition of Reverse Transcriptase (RT) | nih.gov |

| Benzothiazole carboxamide derivatives | Hepatitis C Virus (HCV) | HCV replicon inhibition | nih.gov |

| 2-(4-nitroanilino)-6-methylbenzothiazole | Hepatitis C Virus (HCV) | Inhibition of RNA-dependent RNA polymerase (RdRp) | nih.gov |

| Piperidinyl amidrazones of benzothiazole | Herpes Simplex Virus 1 (HSV-1) | Significant antiviral activity (plaque reduction) | nih.gov |

| 6-chlorobenzothiazolyl-coumarin hybrid | HIV-1 | Potent anti-HIV effect (MTT method) | nih.gov |

| Benzothiazolyl-pyridine hybrids (8f-h) | SARS-CoV-2 | Inhibition of CoV-3CL protease | acs.org |

Antidiabetic Potential and Glucose Metabolism Modulation

Derivatives of benzothiazole have emerged as promising candidates for the management of diabetes. researchgate.netmdpi.com Their mechanisms of action often involve the modulation of key enzymes and receptors involved in glucose homeostasis.

Studies on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated significant potential in regulating glucose metabolism. nih.gov Certain benzothiazole derivatives have shown inhibitory activity against crucial enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. researchgate.net The inhibition of these enzymes can help in controlling postprandial hyperglycemia.

Another important target for benzothiazole derivatives in the context of diabetes is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of this enzyme has been shown to improve glycemic control. Furthermore, some benzothiazole derivatives have been investigated for their agonist effect on the peroxisome proliferator-activated receptor (PPAR), a key regulator of glucose and lipid metabolism. researchgate.net